[1]Benzothieno[3,2-b][1]benzothiophene
Overview
Description
Synthesis Analysis
Benzothieno[3,2-b][1]benzothiophene (BTBT) is a compound that belongs to the family of organic semiconductors, widely explored for its electronic properties and potential applications in organic electronics. The synthesis of BTBT and its derivatives has been a subject of research to optimize its electronic properties for various applications. One prevalent method involves the palladium-catalyzed direct C–H arylation of heteroarenes with (pseudo)aryl halides or aryliodonium salts. This method allows for the synthesis of multiply arylated heteroarenes, including BTBT derivatives, highlighting the compound's adaptability and relevance in synthesizing bioactive derivatives for drug discovery and organic materials (Rossi et al., 2014).
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : A study by Mori et al. (2013) introduced a new synthetic route to the BTBT substructure, featuring consecutive thiophene-annulation reactions. This method is suitable for the synthesis of various derivatives, allowing access to π-extended derivatives with two BTBT substructures, which are otherwise difficult to synthesize (Mori et al., 2013).
- Characterization and Properties : He et al. (2017) synthesized and characterized a series of asymmetric BTBT-based molecules, revealing their mesomorphic behavior and high organic thin-film transistor (OTFT) mobilities (He et al., 2017).
Applications in Organic Electronics
- Organic Field-Effect Transistors (OFETs) : Ebata et al. (2007) demonstrated that 2,7-DialkylBTBT derivatives are highly effective as molecular semiconductors for OFETs, exhibiting high field-effect mobility and good environmental stability (Ebata et al., 2007).
- Charge Carrier Mobility : Tsutsui et al. (2016) investigated the structural and electronic properties of various isomers of C12-BTBT, highlighting the strong impact of molecular packing on charge carrier transport, with some isomers achieving exceptionally high mobility (Tsutsui et al., 2016).
Structural and Chemical Analysis
- Molecular Phase Engineering : A study by He et al. (2016) on BTBT derivatives showcased how the introduction of mesoscopic order in molecular design can significantly improve the electronic performance of organic semiconductors (He et al., 2016).
- Crystal Structure Analysis : Minemawari et al. (2014) performed a full X-ray crystal structure analysis of a BTBT derivative, revealing a bilayer-type crystal structure that contributes to its promising semiconducting performance (Minemawari et al., 2014).
Future Directions
Given its advantageous features, BTBT has potential for further investigation, particularly in the context of mechanical stimuli and aggregation response . Its use in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) suggests potential future applications in sustainable energy technologies .
properties
IUPAC Name |
[1]benzothiolo[3,2-b][1]benzothiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCSDJOTXUWERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179494 | |
Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1]Benzothieno[3,2-b][1]benzothiophene | |
CAS RN |
248-70-4 | |
Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000248704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.